![molecular formula C20H13N3O4S B2926914 N-(6-硝基苯并[d]噻唑-2-基)-4-苯氧基苯甲酰胺 CAS No. 314275-44-0](/img/structure/B2926914.png)

N-(6-硝基苯并[d]噻唑-2-基)-4-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

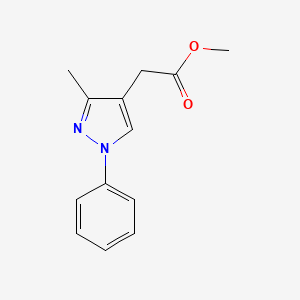

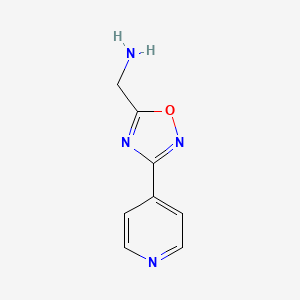

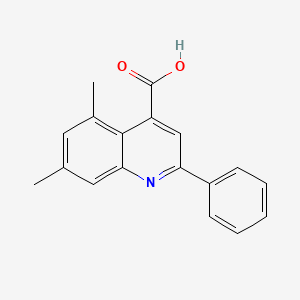

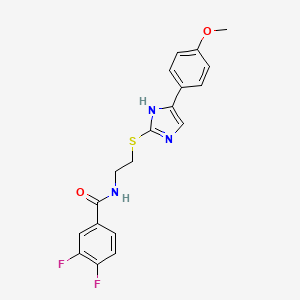

“N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . This compound also contains a nitro group and a phenoxy group .

Synthesis Analysis

While the exact synthesis of “N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a nitro group, and a phenoxy group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .科学研究应用

硝基芳香烃的遗传毒性和致癌性

研究集中在硝基芳香烃对细菌和哺乳动物细胞的高诱变性,突出了其潜在的环境和健康影响。这些化合物,包括硝基苯并[a]芘,表现出非凡的诱变性,导致显着的致癌风险,特别是由于接触含有这些化合物的颗粒物污染物而导致的肺癌。正如各种研究中所看到的,这些化合物的诱变性强调了进一步研究它们的环境存在和潜在健康影响的重要性 (东和等人,1994)。

嗜铬细胞瘤的药理管理

对嗜铬细胞瘤(一种神经内分泌肿瘤)的管理的研究证明了硝普钠和苯氧苄胺的疗效,突出了它们在管理高血压发作和为患者术前准备提供可靠方案中的作用。这些发现支持了在嗜铬细胞瘤的围手术期管理中继续使用这些药物,强调需要进一步研究其作用机制和在其他疾病中的潜在应用 (达格特等人,1978), (普赖斯-罗伯茨和法恩登,2002)。

对血管外科和体外循环的影响

将硝普钠和苯氧苄胺在接受先天性心脏缺陷手术的婴儿中进行比较表明,苯氧苄胺可以在体外循环中更好地维持器官灌注并改善外周循环。这项研究表明这些化合物在改善血管和心脏手术中的手术结果和患者康复方面具有潜在的应用 (莫塔等人,2005)。

酪氨酸代谢紊乱的潜在治疗方法

尼替西农是一种具有相似官能团的化合物,已被研究其在治疗 I 型遗传性酪氨酸血症 (HT-1) 和其他酪氨酸代谢紊乱中的作用。这突出了结构相似的化合物在治疗代谢紊乱中的更广泛潜力,表明进一步研究 N-(6-硝基苯并[d]噻唑-2-基)-4-苯氧基苯甲酰胺可以发现额外的治疗应用 (洛克等人,2014)。

未来方向

作用机制

Target of Action

Similar compounds derived from 6-nitro-1,3-benzothiazole have shown significant activity against pathogenic strains

Mode of Action

It is known that similar compounds interact with their targets through the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands . The compounds behave as bidentate ligands with a metal–ligand ratio of 1:2 .

Biochemical Pathways

Similar compounds have shown antimicrobial, antimycobacterial, and anti-inflammatory activity . This suggests that they may affect pathways related to inflammation and microbial growth.

Result of Action

Similar compounds have shown significant activity against tested pathogenic strains . They have also exhibited increased activity after chelation . Some compounds were even able to cleave all forms of DNA .

Action Environment

It is known that similar compounds show good thermal stability , suggesting that they may be stable under a variety of environmental conditions.

属性

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(13-6-9-16(10-7-13)27-15-4-2-1-3-5-15)22-20-21-17-11-8-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKXXIIXHZFOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)

![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)

![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)

![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)